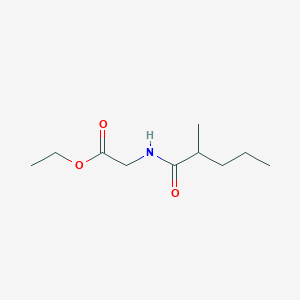
Ethyl 2-(2-methylpentanoylamino)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-methylpentanoylamino)acetate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural fragrances and flavors . This particular compound is synthesized through the reaction of acids and alcohols, forming a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom .
Preparation Methods
Synthetic Routes and Reaction Conditions
The most versatile method for preparing esters, including ethyl 2-(2-methylpentanoylamino)acetate, is the nucleophilic acyl substitution of an acid chloride with an alcohol . Acid anhydrides and carboxylic acids can also react with alcohols to form esters, but these reactions are limited to the formation of simple esters .
Industrial Production Methods
Industrial production of esters often involves the use of acid catalysts to facilitate the reaction between carboxylic acids and alcohols . The process typically requires controlled temperatures and pressures to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-methylpentanoylamino)acetate can undergo various chemical reactions, including:
Hydrolysis: Under acidic or basic conditions, esters can be hydrolyzed to form carboxylic acids and alcohols.
Reduction: Esters can be reduced to primary alcohols using reducing agents like lithium aluminum hydride.
Transesterification: Esters can be converted to different esters through transesterification reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride.
Transesterification: Alcohols and acid catalysts.
Major Products Formed
Hydrolysis: Carboxylic acids and alcohols.
Reduction: Primary alcohols.
Transesterification: Different esters.
Scientific Research Applications
Ethyl 2-(2-methylpentanoylamino)acetate has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-(2-methylpentanoylamino)acetate involves its interaction with specific molecular targets and pathways. For instance, esters like this compound can undergo hydrolysis to release active carboxylic acids and alcohols, which can then participate in various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Methyl butyrate: Another ester with a fruity aroma, used in flavorings and fragrances.
Uniqueness
Ethyl 2-(2-methylpentanoylamino)acetate is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. Its applications in various fields, including chemistry, biology, and industry, highlight its versatility and importance .
Properties
Molecular Formula |
C10H19NO3 |
|---|---|
Molecular Weight |
201.26 g/mol |
IUPAC Name |
ethyl 2-(2-methylpentanoylamino)acetate |
InChI |
InChI=1S/C10H19NO3/c1-4-6-8(3)10(13)11-7-9(12)14-5-2/h8H,4-7H2,1-3H3,(H,11,13) |
InChI Key |
ZTNMJZMFUHKGFY-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(=O)NCC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















